The synthesis of m-Nifedipine-d6 typically involves the incorporation of deuterium atoms at specific positions within the nifedipine molecule. Common methods include:
The reaction conditions are critical for ensuring high yields and purity. Typical conditions involve maintaining specific temperatures (around 57 °C) for extended periods (up to 168 hours) under inert atmospheres to prevent degradation . Quality control measures like high-performance liquid chromatography and mass spectrometry are employed to verify product integrity.
The molecular structure of m-Nifedipine-d6 features a dihydropyridine core with substituents that include a nitrophenyl group and carboxylate esters. The positions of deuterium atoms are specifically at the methyl groups on the 2 and 6 positions, which are crucial for its biological activity.
m-Nifedipine-d6 can undergo several chemical reactions:
Common reagents for these reactions include:
The resulting products can be further utilized in medicinal chemistry for developing new therapeutic agents.
m-Nifedipine-d6 functions primarily by inhibiting voltage-gated L-type calcium channels located in vascular smooth muscle and myocardial cells. This inhibition prevents calcium ion influx during depolarization, resulting in:
These mechanisms collectively contribute to its therapeutic effects in managing hypertension and angina.
Relevant data from spectral analyses (NMR, mass spectrometry) confirm its purity and structural integrity .
m-Nifedipine-d6 has significant applications across various scientific fields:
m-Nifedipine-d6 (CAS 1188266-14-9) is a deuterium-substituted isotopologue of the calcium channel blocker nifedipine. Its molecular formula is C₁₇H₁₂D₆N₂O₆, with a molecular weight of 352.37 g/mol – 6 mass units higher than non-deuterated nifedipine (346.33 g/mol). The deuterium atoms are strategically incorporated as two methyl-d₃ groups at the ester positions (3,5-dimethyl ester groups), resulting in six equivalent deuterium substitutions [1] [3] [4]. This labeling pattern is confirmed by the SMILES notation: CC(N1)=C(C(OC([2H])([2H])[2H])=O)C(C(C(OC([2H])([2H])[2H])=O)=C1C)C2=CC=CC=C2N+=O [1] [7]. The dihydropyridine core and 2-nitrophenyl moiety remain intact, preserving the pharmacophore while enabling isotopic tracing.
Table 1: Structural Comparison of Nifedipine and m-Nifedipine-d6
Parameter | Nifedipine | m-Nifedipine-d6 |
---|---|---|
Molecular Formula | C₁₇H₁₈N₂O₆ | C₁₇H₁₂D₆N₂O₆ |
Molecular Weight (g/mol) | 346.33 | 352.37 |
Deuteration Sites | None | 3,5-di(methyl-d₃) esters |
CAS Number | 21829-25-4 | 1188266-14-9 |
The synthesis of m-Nifedipine-d6 follows modified Hantzsch dihydropyridine methodology with isotopic incorporation. Deuterated precursors (e.g., methyl 3-aminocrotonate-d₃ or CD₃OD) are utilized to introduce deuterium at the ester methyl groups. Critical process optimizations include:
The final product typically appears as a light-yellow to yellow crystalline solid, with storage recommendations of -20°C for long-term stability [1] [3].
Solubility Profile: m-Nifedipine-d6 exhibits marked lipophilicity with a calculated logP of 2.9 (comparable to non-deuterated nifedipine). It demonstrates:
Stability: The deuterium substitution enhances metabolic stability against esterase-mediated hydrolysis. However, like nifedipine, it remains photolabile. Degradation studies show:
Table 2: Physicochemical Properties of m-Nifedipine-d6
Property | Value | Conditions |
---|---|---|
Aqueous Solubility | 0.1 mg/mL (0.28 mM) | H₂O, 80°C, sonicated |
DMSO Solubility | 100 mg/mL (283.79 mM) | Room temperature |
logP (Estimated) | 2.9 ± 0.2 | Octanol/water partition |
Melting Point | 172-174°C (dec.) | (Non-deut. reference) |
Photostability | Light-sensitive | Requires amber vials |
Deuteration induces subtle but significant biophysical and analytical differences:
Table 3: Functional Comparison with Non-Deuterated Nifedipine
Property | Nifedipine | m-Nifedipine-d6 | Functional Impact |
---|---|---|---|
Calcium Channel IC₅₀ | 10-15 nM | 10-15 nM | Unaltered pharmacological target engagement |
Plasma Half-life (in vitro) | 2.1 ± 0.3 h | 4.0 ± 0.5 h | Enhanced metabolic stability |
MS Detection (SRM) | m/z 347→315 | m/z 353→321 | Enables isotopic discrimination |
Protein Binding | 92-98% | 92-98% | Unchanged binding affinity |
Deuteration preserves the calcium channel blocking activity while optimizing the compound for tracer studies, making m-Nifedipine-d6 indispensable for pharmacokinetic and metabolic profiling of nifedipine therapies [4] [8].
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4